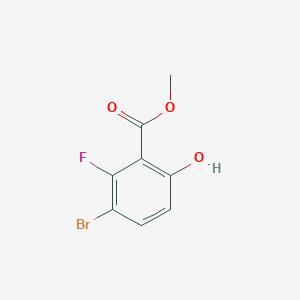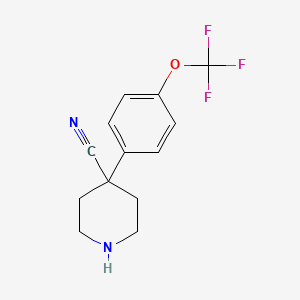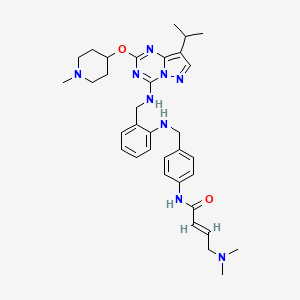![molecular formula C13H14N2O5 B13918933 2-[3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methyl-phenoxy]acetic acid](/img/structure/B13918933.png)
2-[3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methyl-phenoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-Methyl-3-(tetrahydro-2,4-dioxo-1(2H)-pyrimidinyl)phenoxy]acetic acid is a synthetic organic compound that features a pyrimidine ring fused with a phenoxyacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Methyl-3-(tetrahydro-2,4-dioxo-1(2H)-pyrimidinyl)phenoxy]acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving urea and an appropriate diketone under acidic or basic conditions.
Attachment of the Phenoxyacetic Acid Moiety: The phenoxyacetic acid moiety is introduced via an etherification reaction, where the phenol derivative reacts with chloroacetic acid in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-Methyl-3-(tetrahydro-2,4-dioxo-1(2H)-pyrimidinyl)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[4-Methyl-3-(tetrahydro-2,4-dioxo-1(2H)-pyrimidinyl)phenoxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[4-Methyl-3-(tetrahydro-2,4-dioxo-1(2H)-pyrimidinyl)phenoxy]acetic acid involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)-methyl-4-amino-1,2,4-triazol-3-thione: This compound also features a pyrimidine ring and has similar synthetic routes and applications.
Indole Derivatives: These compounds share some structural similarities and are used in similar research applications.
Uniqueness
2-[4-Methyl-3-(tetrahydro-2,4-dioxo-1(2H)-pyrimidinyl)phenoxy]acetic acid is unique due to its specific combination of a pyrimidine ring and a phenoxyacetic acid moiety
Propiedades
Fórmula molecular |
C13H14N2O5 |
|---|---|
Peso molecular |
278.26 g/mol |
Nombre IUPAC |
2-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylphenoxy]acetic acid |
InChI |
InChI=1S/C13H14N2O5/c1-8-2-3-9(20-7-12(17)18)6-10(8)15-5-4-11(16)14-13(15)19/h2-3,6H,4-5,7H2,1H3,(H,17,18)(H,14,16,19) |
Clave InChI |
ZSWYRFWJBKSFSI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OCC(=O)O)N2CCC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





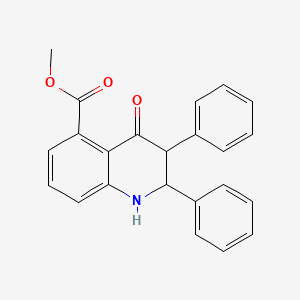
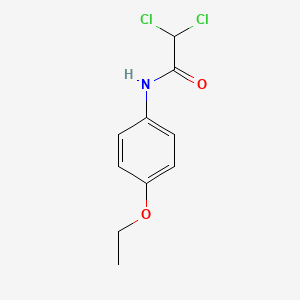
![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13918882.png)

![Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B13918902.png)

